![molecular formula C11H14F3N B2660511 [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanamine CAS No. 1638534-19-6](/img/structure/B2660511.png)
[4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanamine” is a chemical compound with the CAS Number: 1638534-19-6 . It has a molecular weight of 217.23 . The compound is typically stored at 4 degrees Celsius and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H14F3N/c1-10(2,11(12,13)14)9-5-3-8(7-15)4-6-9/h3-6H,7,15H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.
Wissenschaftliche Forschungsanwendungen
Key Structural Motif in Agrochemicals and Pharmaceuticals
Specific Scientific Field
Medicinal chemistry and agrochemical research.
Application Summary
Trifluoromethylpyridines, which contain a similar structural motif to [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanamine, play a crucial role in active agrochemical and pharmaceutical ingredients. Researchers have exploited this motif to enhance the biological activity of compounds.
Experimental Procedures
Results and Outcomes
Trifluoromethylpyridines have been incorporated into various commercial agrochemicals and pharmaceuticals. Their presence enhances potency, selectivity, and metabolic stability. Researchers have published data on structure-activity relationships and efficacy in controlling pests and diseases .
Safety And Hazards
The compound is associated with several hazard statements including H302, H312, H314, H332, and H335 . These statements indicate various hazards related to ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
[4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-10(2,11(12,13)14)9-5-3-8(7-15)4-6-9/h3-6H,7,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYURZRGPFGHTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)CN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


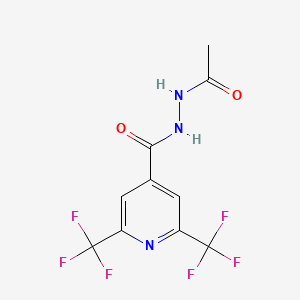
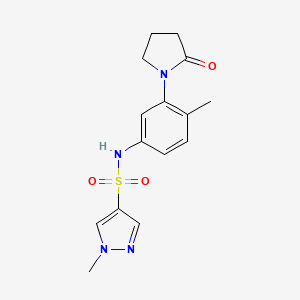
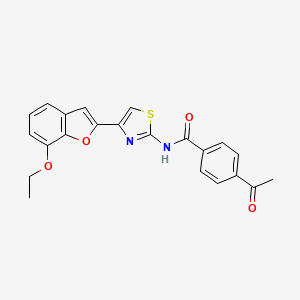
![3-(Dimethylaminomethylideneamino)-4-methoxy-2-thieno[2,3-b]pyridinecarboxylic acid ethyl ester](/img/structure/B2660438.png)
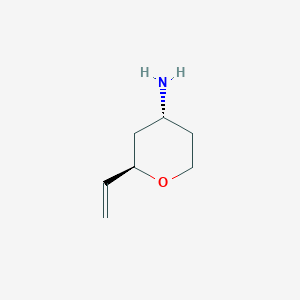
![N-(2-methylcyclohexyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2660440.png)
![4-(Chloromethyl)-2-methylbenzo[d]oxazole](/img/structure/B2660441.png)
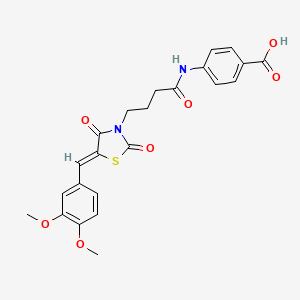
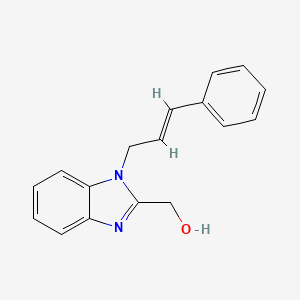
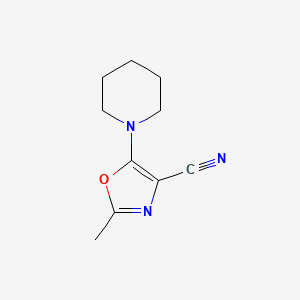
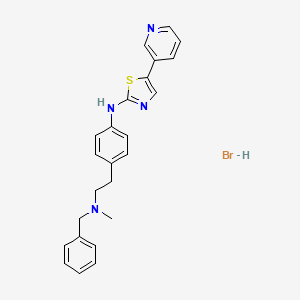
![{7-Azaspiro[4.5]decan-8-yl}methanol](/img/structure/B2660448.png)